molecular formula C21H25NO B1613456 3,5-Dimethyl-4'-piperidinomethyl benzophenone CAS No. 898775-14-9

3,5-Dimethyl-4'-piperidinomethyl benzophenone

Cat. No. B1613456
CAS RN: 898775-14-9
M. Wt: 307.4 g/mol
InChI Key: YWTVRIOOHYBSIV-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-4’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C21H25NO . It is also known by other names such as “(3,5-dimethylphenyl)- [4- (piperidin-1-ylmethyl)phenyl]methanone” and has the CAS number 898775-14-9 .


Molecular Structure Analysis

The molecular weight of “3,5-Dimethyl-4’-piperidinomethyl benzophenone” is 307.4 g/mol . The InChI code for the compound is "InChI=1S/C21H25NO/c1-16-12-17 (2)14-20 (13-16)21 (23)19-8-6-18 (7-9-19)15-22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11,15H2,1-2H3" . The compound’s canonical SMILES is "CC1=CC (=CC (=C1)C (=O)C2=CC=C (C=C2)CN3CCCCC3)C" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.4 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 307.193614421 g/mol . The topological polar surface area of the compound is 20.3 Ų . The compound has 23 heavy atoms .

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . The compound should not be breathed in or come into contact with skin or eyes . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace . Protective gloves, clothing, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-12-17(2)14-20(13-16)21(23)19-8-6-18(7-9-19)15-22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTVRIOOHYBSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642697
Record name (3,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898775-14-9
Record name (3,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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